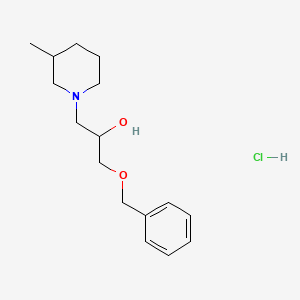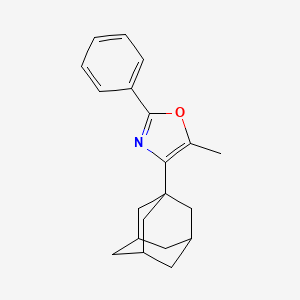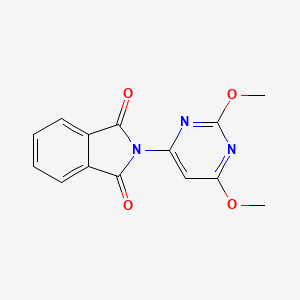
1-(benzyloxy)-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(benzyloxy)-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride is a chemical compound with potential pharmacological properties. It is related to a class of compounds that exhibit acetylcholinesterase inhibition, indicating potential applications in treating conditions such as Alzheimer's disease.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes, including condensation and reduction reactions, to achieve the desired structures with potential acetylcholinesterase inhibitory activity. For example, Nagel et al. (1995) describe the synthesis of novel series of aromatic and heteroaromatic 3-(1-benzyl-4-piperidinyl)propan-1-one derivatives, showcasing the intricate steps involved in creating such compounds (Nagel et al., 1995).
Molecular Structure Analysis
The molecular and crystal structures of similar compounds have been determined by X-ray diffraction analysis, revealing significant information about the conformation and packing of molecules in crystals. For instance, Kuleshova and Khrustalev (2000) detailed the structure of hydroxy derivatives of hydropyridine, providing insight into the influence of intramolecular and intermolecular hydrogen bonds on molecular conformation (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include modifications to the benzyl and piperidine components to explore their effects on biological activity. For example, Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their antimicrobial activities, demonstrating the versatility of these compounds in chemical synthesis and their potential biological applications (Vinaya et al., 2009).
Physical Properties Analysis
The physical properties, such as melting points and solubility, of similar compounds have been characterized to understand their stability and potential for pharmaceutical formulation. Schmidt (2005) provided a thorough analysis of the physical properties of falicaine hydrochloride, a compound with structural similarities, highlighting the importance of understanding these properties for drug development (Schmidt, 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and stability under various conditions, are crucial for the development of pharmacologically active compounds. Karthik et al. (2021) performed detailed characterization and theoretical calculations on a related compound, providing insights into its chemical behavior and interactions (Karthik et al., 2021).
Propriétés
IUPAC Name |
1-(3-methylpiperidin-1-yl)-3-phenylmethoxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-14-6-5-9-17(10-14)11-16(18)13-19-12-15-7-3-2-4-8-15;/h2-4,7-8,14,16,18H,5-6,9-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXJFZPFHBOGND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(COCC2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-1'-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5086507.png)
![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5086527.png)
![5'-(1,4-dioxaspiro[4.5]dec-2-yl)tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-yl 4-nitrobenzoate](/img/structure/B5086541.png)
![N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(1-naphthyloxy)acetohydrazide](/img/structure/B5086542.png)
![6-methyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5086548.png)
![3-chloro-4-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5086570.png)
![8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5086572.png)
![2-[(5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5086584.png)
![3-chloro-N-cyclopentyl-4-{[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5086594.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5086598.png)

![3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5086611.png)

